2-Furfurylthiol Acetate-d2
CAS No.: 1189712-86-4
Cat. No.: VC0018115
Molecular Formula: C7H8O2S
Molecular Weight: 158.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189712-86-4 |
|---|---|
| Molecular Formula | C7H8O2S |
| Molecular Weight | 158.211 |
| IUPAC Name | S-[dideuterio(furan-2-yl)methyl] ethanethioate |
| Standard InChI | InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 |
| Standard InChI Key | LQOUTUIIYXYBQW-BFWBPSQCSA-N |
| SMILES | CC(=O)SCC1=CC=CO1 |
Introduction
Chemical Structure and Properties
2-Furfurylthiol Acetate-d2 features a furan ring connected to a thioester group via a deuterated methylene bridge. This structure contributes to its unique chemical behavior and applications.
Molecular Structure
The compound has the molecular formula C7H8O2S (with two deuterium atoms replacing two hydrogen atoms) and a molecular weight of approximately 158.22 g/mol. Its structure can be represented using various chemical notation systems, as shown in the table below:
| Property | Value |
|---|---|
| IUPAC Name | S-[dideuterio(furan-2-yl)methyl] ethanethioate |
| Molecular Formula | C7H8O2S (with 2 deuterium atoms) |
| Molecular Weight | 158.22 g/mol |
| CAS Number | 1189712-86-4 |
| Isomeric SMILES | [2H]C([2H])(C1=CC=CO1)SC(=O)C |
Physical and Chemical Properties
2-Furfurylthiol Acetate-d2 exhibits physical properties similar to its non-deuterated counterpart, with slight differences due to the isotope effect. It appears as a light yellow, oily liquid with a characteristic spicy-sweet odor. The compound is stable under normal conditions but is susceptible to hydrolysis in aqueous environments.
Key physical and chemical properties include:
| Property | Characteristic |
|---|---|
| Physical State | Light yellow, oily liquid |
| Odor | Spicy, sweet |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under normal conditions; sensitive to hydrolysis |
| Reactivity | Reactive thioester group; susceptible to nucleophilic attack |
Synthesis and Preparation Methods
The synthesis of 2-Furfurylthiol Acetate-d2 involves specific chemical reactions that incorporate deuterium atoms into the molecular structure.
Laboratory Synthesis
The primary method for synthesizing 2-Furfurylthiol Acetate-d2 involves the reaction between 2-Furfurylthiol and acetic anhydride-d2. This reaction follows a standard esterification pathway but utilizes deuterated reactants to introduce the isotopic labeling.
The synthesis process can be summarized in the following steps:
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Preparation of 2-Furfurylthiol as the starting material
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Reaction with acetic anhydride-d2 under controlled conditions
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Purification of the resulting product through distillation or chromatographic methods
Industrial Production
Industrial-scale production follows similar principles but employs optimized reaction conditions to ensure high yield and purity. The process typically involves:
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Scaled-up reaction vessels with precise temperature control
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Optimized reagent ratios to maximize yield
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Advanced purification techniques to ensure product quality
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Quality control measures to verify deuterium incorporation and purity
Chemical Reactions and Mechanisms
2-Furfurylthiol Acetate-d2 participates in various chemical reactions, with its behavior influenced by the presence of deuterium atoms.
Hydrolysis
A significant reaction of 2-Furfurylthiol Acetate-d2 is hydrolysis in aqueous environments. This reaction releases 2-Furfurylthiol-d2 and acetic acid. The hydrolysis rate is influenced by pH conditions:
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Under acidic conditions: Hydrolysis proceeds faster due to protonation of the thioester carbonyl group
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Under basic conditions: Base-catalyzed cleavage occurs via nucleophilic attack by hydroxide ions
Kinetic Isotope Effect
The presence of deuterium atoms in 2-Furfurylthiol Acetate-d2 results in a kinetic isotope effect, which significantly impacts reaction rates. The deuterium labeling typically slows down reactions involving the labeled position by a factor of 2-3 compared to the non-deuterated compound. This property is particularly valuable in mechanistic studies comparing deuterated versus non-deuterated analogs.
Role in Flavor Chemistry
While 2-Furfurylthiol Acetate-d2 itself is primarily used as an analytical standard, related non-deuterated compounds play crucial roles in flavor chemistry, particularly in coffee aroma formation. The acetate form acts as a non-volatile precursor, releasing the active thiol during thermal processing through enzymatic or thermal hydrolysis.
The compound's involvement in thermal degradation processes and interactions with other components in food matrices contributes to the development of complex flavor profiles.
Applications in Scientific Research
2-Furfurylthiol Acetate-d2 has diverse applications across multiple scientific disciplines, leveraging its unique deuterium labeling.
Analytical Chemistry
In analytical chemistry, 2-Furfurylthiol Acetate-d2 serves as an internal standard for the quantification of non-deuterated 2-furfurylthiol acetate in various matrices. The mass difference created by the deuterium atoms allows for easy differentiation in mass spectrometry analyses, enabling accurate quantification even in complex samples.
Metabolic Studies
The deuterium labeling makes 2-Furfurylthiol Acetate-d2 valuable in metabolic studies and tracing experiments. Researchers can track the compound's transformations in biological systems, providing insights into metabolic pathways and degradation mechanisms.
Organic Synthesis
As a reagent in organic synthesis, 2-Furfurylthiol Acetate-d2 can participate in various reactions, particularly those involving thioester groups. Its reactivity pattern allows for selective transformations and the creation of complex molecules.
Pharmaceutical Research
The compound serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of novel drug candidates. Its deuterium labeling can be advantageous in pharmacokinetic studies and drug metabolism investigations.
Comparative Analysis with Similar Compounds
Understanding 2-Furfurylthiol Acetate-d2 in the context of related compounds provides valuable insights into its unique properties and applications.
Comparison with Non-deuterated Analog
The following table compares key aspects of deuterated and non-deuterated versions:
| Property | 2-Furfurylthiol Acetate-d2 | 2-Furfurylthiol Acetate |
|---|---|---|
| Molecular Weight | 158.22 g/mol | 156.20 g/mol |
| Mass Spectrum | Contains M+2 peak | Standard mass pattern |
| Reaction Rates | Slower for reactions involving C-D bonds | Normal rates |
| Applications | Internal standard, tracer compound | Flavor chemistry, organic synthesis |
| NMR Spectrum | Lacks signals for deuterated positions | Complete proton spectrum |
Relationship to Other Sulfur-Containing Furan Derivatives
2-Furfurylthiol Acetate-d2 belongs to a broader family of sulfur-containing furan derivatives, which includes compounds like furfuryl mercaptan and thioacetic acid S-furfuryl ester. These compounds share structural similarities but differ in their specific functional groups and applications.
Biological Activity
The biological activity of 2-Furfurylthiol Acetate-d2 and related compounds has been investigated in various research contexts.
Antioxidant Properties
Studies on related thiol compounds suggest potential antioxidant properties, with the ability to scavenge reactive oxygen species (ROS). This activity is primarily attributed to the thiol group, which can participate in redox reactions to neutralize free radicals.
Flavor and Aroma Contributions
Non-deuterated 2-furfurylthiol derivatives are recognized for their significant contributions to flavor profiles, particularly in coffee, roasted foods, and fermented products. These compounds have extremely low odor thresholds, making them potent flavor components even at trace concentrations.
Research Findings and Case Studies
Recent research has provided valuable insights into the properties and applications of 2-Furfurylthiol Acetate-d2 and related compounds.
Analytical Method Development
Research has focused on developing sensitive analytical methods for detecting and quantifying 2-furfurylthiol compounds in various matrices. The deuterated version serves as an essential internal standard, enabling accurate quantification down to trace levels.
Key analytical approaches include:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization
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Gas chromatography-olfactometry (GC-O)
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Comprehensive two-dimensional gas chromatography (GC×GC-TOFMS)
Thermal Stability Studies
Investigations into the thermal stability of 2-furfurylthiol compounds have revealed transformation pathways during heating processes. These findings are particularly relevant to food processing applications, where flavor development during cooking is a critical consideration.
Flavor Chemistry Applications
Studies examining the role of 2-furfurylthiol compounds in flavor development have demonstrated their significance in various food products. The table below summarizes some key findings related to these compounds in food systems :
| Food System | Role of 2-Furfurylthiol Compounds | Research Findings |
|---|---|---|
| Coffee | Major aroma contributor | Critical to roasty, coffee-like notes |
| Fermented Foods | Flavor enhancer | Significant aroma contributor in fermented products |
| Thermal Processing | Precursor activation | Heat treatment releases active thiols from precursors |
| Yeast Fermentation | Biosynthesis pathway | Formation influenced by precursor availability |
Analytical Methods for Detection and Quantification
The accurate detection and quantification of 2-Furfurylthiol Acetate-d2 and related compounds require specialized analytical approaches.
Chromatographic Methods
Chromatographic techniques form the backbone of analytical methods for thiol compounds:
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Liquid chromatography (LC) with specialized columns for thiol separation
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Gas chromatography (GC) with sulfur-specific detectors
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Two-dimensional chromatography for complex sample matrices
Mass Spectrometric Detection
Mass spectrometry provides powerful detection capabilities for 2-Furfurylthiol Acetate-d2:
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Tandem mass spectrometry (MS/MS) for structural confirmation
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High-resolution mass spectrometry (HRMS) for accurate mass determination
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Selected reaction monitoring (SRM) for sensitive quantification
Sample Preparation Considerations
Effective sample preparation is critical for accurate analysis:
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Addition of antioxidants to prevent oxidative degradation
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Use of derivatization agents to enhance detection sensitivity
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Application of extraction techniques like QuEChERS for complex matrices
Future Research Directions
The continued study of 2-Furfurylthiol Acetate-d2 and related compounds presents several promising research avenues.
Advanced Analytical Methods
Future research may focus on developing more sensitive and selective analytical methods for detecting trace levels of thiols in complex matrices. This could involve:
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Novel derivatization strategies
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Advanced mass spectrometric techniques
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Automated sample preparation approaches
Biological Pathway Elucidation
Further investigation into the metabolic pathways and biological transformations of 2-furfurylthiol compounds could provide valuable insights for food science and biochemistry:
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Isotopic labeling studies using deuterated standards
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Enzyme expression systems for pathway analysis
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Metabolomics approaches to track transformations
Synthetic Applications
Expanding the applications of 2-Furfurylthiol Acetate-d2 in organic synthesis could open new pathways for creating complex molecules:
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Development of stereoselective reactions
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Exploration of novel catalytic systems
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Investigation of multicomponent reactions
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